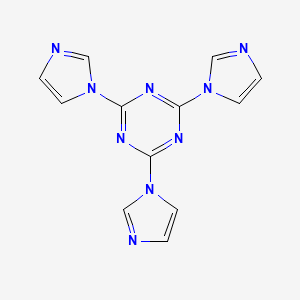

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

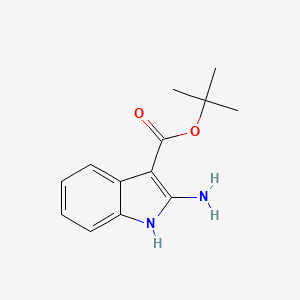

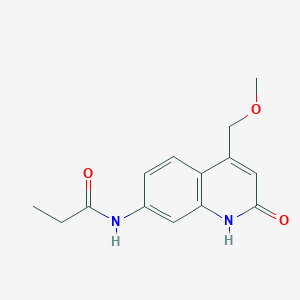

“2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine” is a compound that contains both imidazole and triazine rings. Imidazole is a five-membered planar ring, which is soluble in water and present in many important biological building blocks, such as histidine and the related hormone histamine. Triazine is a six-membered planar ring, containing three nitrogen atoms and three carbon atoms at alternate points .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of alternating single and double bonds within the imidazole and triazine rings, which might contribute to its chemical reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the imidazole and triazine rings. The nitrogen atoms in these rings are likely to be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and triazine rings. For example, the compound is likely to have a planar structure and may participate in pi stacking interactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Purines: A study by Iaroshenko et al. (2011) described the synthesis of functionalized purines using 1,3,5-triazine and 2,4,6-tri(trifluoromethyl)-1,3,5-triazine, which are fundamental for ADA inhibitor preparation (Iaroshenko et al., 2011).

- Coordination Networks: Zheng et al. (2008) explored the formation of CdI2-type coordination networks from a rigid triangular ligand involving 2,4,6-tri(1H-imidazol-1-yl)-1,3,5-triazine, indicating high thermostability and potential porosity (Zheng et al., 2008).

Pharmacological Applications

- Cytotoxic Activity: Arulmurugan and Kavitha (2013) synthesized novel heterocyclic compounds including this compound derivatives, demonstrating potent cytotoxicity against human cancer cell lines (Arulmurugan & Kavitha, 2013).

- Nucleic Acid Binding Agents: Spychała et al. (1994) reported the synthesis of diaryltriazines, including derivatives of this compound, with strong DNA binding properties and potential as topoisomerase II inhibitors (Spychała et al., 1994).

Material Science and Luminescence

- Photoluminescence: Bhat and Iftikhar (2019) synthesized high quantum efficiency complexes using this compound, showing potential for pure-red emitting applications (Bhat & Iftikhar, 2019).

Solid State Chemistry

- Structural Analysis in Solid State: Alkorta et al. (2018) determined the structures of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state, providing insights into its polymorphs and pseudopolymorphs (Alkorta et al., 2018).

Antifungal Applications

- Antifungal Dendrimers: Vembu et al. (2016) synthesized 1,3,5-triazine core containing tetrazole dendrimers, exhibiting moderate to excellent antifungal activities (Vembu, Pazhamalai, & Gopalakrishnan, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,6-tri(imidazol-1-yl)-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGAYRKEBXJPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)

![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)

![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)